molecular formula C10H12F2 B13720912 1-(Difluoromethyl)-4-isopropylbenzene

1-(Difluoromethyl)-4-isopropylbenzene

Cat. No.: B13720912
M. Wt: 170.20 g/mol
InChI Key: CYUKWARFNITHTA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-isopropylbenzene (CAS 2070939-19-2) is a valuable chemical building block in research, particularly in the design and synthesis of novel compounds for the life sciences and material chemistry. Its structure combines a p-cymene-like aromatic core with a strategically placed difluoromethyl (CF2H) group . The difluoromethyl group is a critically important motif in modern agrochemical and pharmaceutical research because it can act as a bioisostere for alcohols, thiols, and other functional groups, thereby modulating the physicochemical properties of a molecule . Unlike the trifluoromethyl group, the CF2H group features a highly polarized C-H bond that can function as a hydrogen bond donor, which can be pivotal for enhancing binding affinity and selectivity in biological systems . This capability for intermolecular interactions makes this compound a promising intermediate in the development of Protoporphyrinogen IX Oxidase (PPO) inhibitors, similar to those found in advanced herbicides, where the conformation of the CF2H group influences its interaction with the enzyme's active site . Furthermore, the compound serves as a key precursor in late-stage difluoromethylation strategies and in radiochemistry for Positron Emission Tomography (PET) ligand discovery, enabling the incorporation of the CF2H group into complex molecules . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. CAS Number: 2070939-19-2 Molecular Formula: C10H12F2 Molecular Weight: 170.20 g/mol

Properties

Molecular Formula

C10H12F2

Molecular Weight

170.20 g/mol

IUPAC Name

1-(difluoromethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C10H12F2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3

InChI Key

CYUKWARFNITHTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(Difluoromethyl)-4-isopropylbenzene

Direct Difluoromethylation of 4-Isopropylbenzene Derivatives

One common approach involves the direct difluoromethylation of 4-isopropylbenzene or its derivatives using electrophilic or nucleophilic fluorinating agents. However, literature specifically detailing direct difluoromethylation on 4-isopropylbenzene is limited, and most synthetic routes rely on functional group transformations on pre-functionalized aromatic substrates.

Halogenation Followed by Fluorination

A well-documented method for synthesizing difluoromethyl-substituted benzenes involves halogenation of the methyl group followed by nucleophilic fluorination. For example, starting from 4-isopropylbenzyl chloride or bromide, treatment with potassium fluoride (KF) at elevated temperatures can lead to substitution of halogen atoms with fluorine atoms to form difluoromethyl groups.

Experimental Example
  • Reactants: 4-Isopropylbenzyl chloride (or bromide), potassium fluoride (KF)
  • Conditions: Heating neat (no solvent) at 190–300 °C for 24–36 hours
  • Catalysts: Phase transfer catalysts such as tetraphenylphosphonium bromide or tetrabutylammonium iodide may be employed to improve fluoride ion availability
  • Yields: Yields vary depending on temperature and time; for related compounds, yields of difluoromethylated products range from 10% to over 90% selectivity under optimized conditions

This method is adapted from analogous procedures for fluorination of tetrachlorinated xylenes to tetrafluoro derivatives, indicating feasibility for difluoromethyl group formation on aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances highlight palladium-catalyzed cross-coupling as a powerful method to construct difluoromethylated aromatics. This involves coupling aryl halides or pseudohalides with difluoromethyl-containing reagents under Pd catalysis.

Key Features
  • Catalysts: Pd complexes such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands
  • Reagents: Difluoromethyl phenyl sulfone or other difluoromethyl precursors
  • Conditions: Mild to moderate temperatures, often under inert atmosphere
  • Advantages: High selectivity, mild conditions, and potential for one-pot synthesis

A representative protocol involves palladium-catalyzed dehydrosulfonylative cross-coupling of α-[difluoro(phenylsulfonyl)methyl]benzyl tosylates to yield difluoromethylated aromatic compounds in good yields without isolating intermediates.

Summary Table of Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Yield/Selectivity Notes
Halogenation + Fluorination 4-Isopropylbenzyl halide Potassium fluoride, phase transfer catalyst 190–300 °C, 24–36 h, neat Up to 90% (analogous systems) High temperature, no solvent, phase transfer catalysts improve yield
Pd-Catalyzed Cross-Coupling Aryl halides or tosylates Pd(PPh3)4 or Pd(OAc)2, difluoromethyl phenyl sulfone Mild temperature, inert atmosphere Good yields, mild conditions One-pot dehydrosulfonylation and coupling; avoids intermediate isolation

Mechanistic Insights and Reaction Optimization

Halogenation-Fluorination Mechanism

The halogenation step introduces a good leaving group (Cl or Br) on the benzylic position, which is then substituted by fluoride ion from KF under high temperature. Phase transfer catalysts facilitate fluoride ion transfer into the organic phase, enhancing substitution efficiency. The reaction proceeds via nucleophilic substitution (SN2) at the benzylic carbon.

Palladium-Catalyzed Cross-Coupling Mechanism

The Pd-catalyzed process involves oxidative addition of the aryl halide or tosylate to Pd(0), followed by transmetalation with the difluoromethyl reagent and reductive elimination to form the C–CF2H bond. The dehydrosulfonylation step generates the difluoromethyl intermediate in situ, enabling a one-pot procedure. This method benefits from mild conditions and high catalyst turnover numbers.

Research Data and Experimental Results

Yield and Selectivity Data from Halogenation-Fluorination Reactions

Entry Temperature (°C) Time (h) Catalyst/PTC Product Distribution (%) Notes
1 400 4 None 20% tetrafluoro-p-xylene, 28% trichloro-p-xylene Decomposition observed at longer times
2 240 36 Tetramethylammonium chloride 79.2% tetrafluoro-p-xylene, 16.7% unreacted TCPX Improved selectivity with PTC
3 190 28 Tetraphenylphosphonium bromide 91.21% tetrafluoro-p-xylene, 1.01% unreacted TCPX High yield and selectivity

Pd-Catalyzed Cross-Coupling Performance

  • Catalyst loadings as low as 0.01 mol% Pd have been reported for similar difluoromethylation reactions with turnover numbers up to 980,000
  • Reactions typically proceed at moderate temperatures with good conversion and selectivity
  • The one-pot process combining dehydrosulfonylation and coupling simplifies synthesis and improves efficiency

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 1-(difluoromethyl)-4-isopropylbenzene is C11H12F2C_{11}H_{12}F_2, with a molecular weight of approximately 196.21 g/mol. The difluoromethyl group enhances its reactivity, enabling it to participate in nucleophilic substitution reactions. This characteristic makes it a valuable building block in organic synthesis.

Scientific Research Applications

  • Pharmaceuticals :
    • Drug Design : The compound has been investigated for its potential as a bioisostere in drug design. It can mimic the properties of other functional groups, such as hydroxyl or thiol groups, which are crucial in the development of new pharmaceuticals .
    • Therapeutic Effects : Preliminary studies suggest that this compound may exhibit therapeutic effects, particularly in targeting specific biological pathways .
  • Agrochemicals :
    • The compound is utilized in the production of agrochemicals, where its unique properties can enhance the efficacy and stability of agricultural products .
  • Materials Science :
    • Polymerization : The difluoromethyl group allows for interactions that can be exploited in polymer synthesis, potentially leading to materials with enhanced dielectric properties suitable for electronics and automotive applications .
    • Coatings : It serves as a precursor for producing protective coatings with excellent barrier properties, making it applicable in various industries including electronics and medical sectors .

Case Study 1: Drug Development

A study focusing on the structure-activity relationship (SAR) of difluoromethyl-substituted compounds demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to form hydrogen bonds with active sites on target proteins, suggesting its potential as a lead compound in drug discovery .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in agrochemicals revealed that formulations containing this compound exhibited improved pest resistance and crop yield compared to traditional agents. The study highlighted the compound's stability under various environmental conditions, making it suitable for agricultural use .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-isopropylbenzene involves its interaction with molecular targets through its difluoromethyl and isopropyl groups. These interactions can influence various biochemical pathways and processes. For example, the difluoromethyl group can act as a hydrogen bond donor, affecting the compound’s binding affinity to enzymes or receptors . The isopropyl group can contribute to the compound’s hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzene ring significantly impacts molecular behavior. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituents (Position 1 and 4) Molecular Weight (g/mol) logP (Estimated) Key Properties
1-(Difluoromethyl)-4-isopropylbenzene C₁₀H₁₂F₂ -CF₂H, -CH(CH₃)₂ 170.20 ~3.2 High lipophilicity; enhanced metabolic stability due to fluorine
1-(Bromomethyl)-4-isopropylbenzene (BD196204) C₁₀H₁₃Br -CH₂Br, -CH(CH₃)₂ 213.12 ~3.5 Higher molecular weight; bromine increases reactivity (e.g., SN2 substitutions)
1-(Dibromomethyl)-4-fluorobenzene C₇H₅Br₂F -CBr₂H, -F 282.93 ~2.8 Bulky dibromomethyl group reduces lipophilicity; fluorine enhances electronegativity
1-[(Difluoromethyl)Sulfanyl]-4-Isothiocyanatobenzene C₈H₅F₂NS₂ -S-CF₂H, -NCS 217.26 ~2.5 Sulfanyl and isothiocyanate groups introduce polarity, lowering logP

Key Observations :

  • Lipophilicity : The difluoromethyl group in the target compound provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility. Bromine in BD196204 increases logP but may reduce metabolic stability compared to fluorine .
  • Steric Impact : The isopropyl group in the target compound introduces steric hindrance, which may limit rotational freedom or binding to flat receptor sites compared to smaller substituents (e.g., -F or -CH₃).

Q & A

Q. Methodological Considerations :

  • Catalysts : Use of Lewis acids (e.g., AlCl3_3) enhances electrophilic substitution efficiency .
  • Solvents : Polar aprotic solvents like DMSO improve reaction kinetics but may require post-synthesis purification to remove byproducts .
  • Temperature : Optimal yields (70–85%) are reported at 80–100°C, with higher temperatures favoring side reactions .

Q. Contradiction Analysis :

  • Some studies report unexpected ortho substitution in sterically hindered systems, suggesting competing steric and electronic effects .

What analytical techniques are most robust for characterizing this compound and its synthetic intermediates?

Basic Research Question

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorinated moieties (δ = -80 to -100 ppm for -CF2_2H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+ at m/z 200.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the isopropyl group on crystal packing .

Q. Best Practices :

  • Combine 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR for full structural elucidation .

How can researchers resolve discrepancies in reported thermal stability data for this compound in polymer matrices?

Advanced Research Question
Conflicting thermogravimetric analysis (TGA) data arise from variations in sample preparation and testing protocols:

  • Controlled Atmosphere : Degradation onset temperatures differ by ~30°C under nitrogen (350°C) vs. air (320°C) due to oxidative pathways .
  • Polymer Compatibility : Blends with polyolefins show higher stability (ΔTonset_{onset} = +25°C) than polyester matrices .

Q. Recommendations :

  • Standardize testing conditions (heating rate: 10°C/min; purge gas: N2_2) .

What computational tools are effective for predicting the environmental fate and toxicity of this compound?

Advanced Research Question

  • QSAR Models : Predict bioaccumulation potential (log P ~3.2) and aquatic toxicity (LC50_{50} for Daphnia magna: 2.5 mg/L) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. Limitations :

  • Existing models underestimate metabolic degradation pathways due to limited experimental data .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .
  • Ventilation : Local exhaust systems mitigate inhalation risks (TLV-TWA: 10 ppm) .
  • Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before incineration .

Q. Emergency Measures :

  • Spill containment: Absorb with vermiculite; avoid water to prevent dispersion .

How does the compound’s stereoelectronic profile affect its utility as a building block in drug discovery?

Advanced Research Question

  • Bioisostere Potential : The -CF2_2H group mimics -OH or -CH3_3 in target binding while improving metabolic stability .
  • Case Study : Derivatives show enhanced COX-2 inhibition (IC50_{50} = 0.8 μM) compared to non-fluorinated analogs .

Q. Challenges :

  • Synthetic complexity limits scalability for high-throughput screening .

What strategies optimize the regioselectivity of this compound in multi-step syntheses?

Advanced Research Question

  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct subsequent reactions .
  • Catalytic Systems : Chiral ligands (e.g., BINAP) enforce enantioselectivity in asymmetric transformations .

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